![molecular formula C15H16O B14602160 3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan CAS No. 60498-91-1](/img/structure/B14602160.png)
3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan is a complex organic compound characterized by its unique azulene-furan structure
Métodos De Preparación
The synthesis of 3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include cyclization reactions to form the azulene core, followed by functionalization to introduce the furan ring and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized processes to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for the exploration of biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes .
Mecanismo De Acción
The mechanism by which 3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan can be compared with other similar compounds, such as:
- 6,9-Dihydroxy-3,6,9-trimethyl-3,3a,4,5,6,8,9,9b-octahydroazuleno[4,5-b]furan-2,7-dione
- 3,5,8-Trimethyl-2,3-dihydroazuleno[6,5-b]furan
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the azulene and furan rings, along with the specific methyl substitutions, distinguishes this compound from its analogs .
Propiedades
Número CAS |
60498-91-1 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3,6,9-trimethyl-6,7-dihydroazuleno[4,5-b]furan |
InChI |
InChI=1S/C15H16O/c1-9-4-7-13-11(3)8-16-15(13)14-10(2)5-6-12(9)14/h4-5,7-9H,6H2,1-3H3 |
Clave InChI |
GZKCRKPIUNNLME-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC2=C(C3=C1CC=C3C)OC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


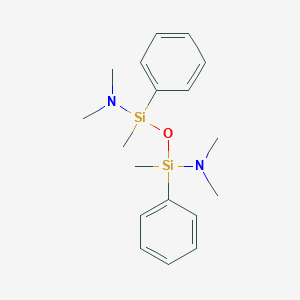

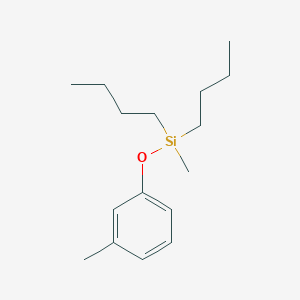

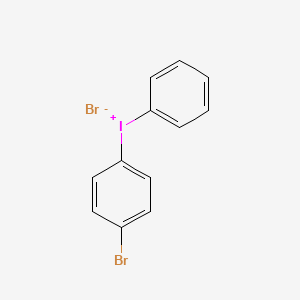
![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)
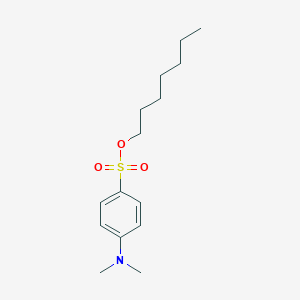
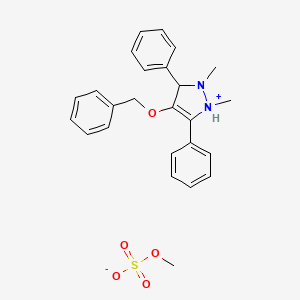


![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)


